molecular formula C7H10N2O B1525113 4,5,6,7-tetrahydro-2H-indazol-7-ol CAS No. 1306606-66-5

4,5,6,7-tetrahydro-2H-indazol-7-ol

Cat. No. B1525113
M. Wt: 138.17 g/mol
InChI Key: VQMSYECVUXBUOI-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-2H-indazol-7-ol is a chemical compound with the molecular formula C7H10N2O . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydro-2H-indazol-7-ol derivatives has been reported in the literature. For instance, novel 4,5,6,7-tetrahydro-2H-indazole derivatives were obtained via the reaction of N1, N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydro-2H-indazol-7-ol includes a total of 27 bonds. There are 13 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrazole .


Chemical Reactions Analysis

The reaction of 4-oxocyclohexane-1,3-dicarboxamides with phenylhydrazine led to the formation of hydrazones instead of indazoles .


Physical And Chemical Properties Analysis

4,5,6,7-tetrahydro-2H-indazol-7-ol has a molecular weight of 138.17 . It is a powder at room temperature .

Scientific Research Applications

Antitumor Activity

A study by Stevens et al. (1984) demonstrated the synthesis of compounds related to 4,5,6,7-tetrahydro-2H-indazol-7-ol with potential antitumor activity. The research explored the synthesis and chemistry of novel broad-spectrum antitumor agents, highlighting the significance of these compounds in cancer treatment research (Stevens et al., 1984).

Click Chemistry in Drug Discovery

Kolb and Sharpless (2003) discussed the growing impact of click chemistry on drug discovery, which utilizes efficient and reliable chemical transformations, including those involving indazole derivatives. This modular approach has applications across lead finding, proteomics, and DNA research, indicating the versatility of compounds like 4,5,6,7-tetrahydro-2H-indazol-7-ol in creating bioactive molecules (Kolb & Sharpless, 2003).

Synthesis and Structural Studies

Research by Claramunt et al. (2006) on the synthesis and structural study of tetrahydroindazolones, which are closely related to 4,5,6,7-tetrahydro-2H-indazol-7-ol, provided insights into the chemical behavior and structural characteristics of these compounds, contributing to the understanding of their potential applications in scientific research (Claramunt et al., 2006).

Green Chemistry Applications

A study by Rao et al. (2014) explored the use of Amberlyst A-21 as a catalyst for synthesizing 4,5,6,7-tetrahydro-1H-indazol-3(2H)-one derivatives through a greener approach, demonstrating the compound's potential in environmental-friendly chemical processes (Rao et al., 2014).

Transient Receptor Potential A1 (TRPA1) Antagonists

Rooney et al. (2014) identified indazole compounds as potent and selective antagonists of TRPA1, a target relevant in pain and inflammation pathways. This highlights the therapeutic potential of indazole derivatives in developing new treatments for inflammatory pain (Rooney et al., 2014).

Safety And Hazards

The safety information for 4,5,6,7-tetrahydro-2H-indazol-7-ol indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Given the wide range of biological activities exhibited by indazole derivatives , it is likely that the medicinal properties of 4,5,6,7-tetrahydro-2H-indazol-7-ol will be explored in the future for the treatment of various pathological conditions.

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h4,6,10H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMSYECVUXBUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=NN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298391
Record name 4,5,6,7-Tetrahydro-2H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-tetrahydro-2H-indazol-7-ol

CAS RN

1306606-66-5
Record name 4,5,6,7-Tetrahydro-2H-indazol-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306606-66-5
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Record name 4,5,6,7-Tetrahydro-2H-indazol-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-2H-indazol-7-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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